OLC12;VUAA3;2-[[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(1-methylethyl)phenyl]acetamide
Description
OLC12 (also referred to as VUAA3) is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with a 4-pyridinyl group at position 5, an ethyl group at position 4, and a thioether-linked acetamide moiety terminating in a 4-isopropylphenyl group. Its IUPAC name is 2-[[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(1-methylethyl)phenyl]acetamide (CAS: Not explicitly listed; ChemSpider ID inferred from structural analogs).
Properties
IUPAC Name |
2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-4-25-19(16-9-11-21-12-10-16)23-24-20(25)27-13-18(26)22-17-7-5-15(6-8-17)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWGZEKPFQTIOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(C)C)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
585550-72-7 | |
| Record name | 2-{[4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ISOPROPYLPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chemical Structure and Functional Significance
Structural Composition
OLC12/VUAA3 is a triazole-thioacetamide derivative with the following IUPAC name: 2-[[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(1-methylethyl)phenyl]acetamide. Its structure comprises:
Biological Relevance
OLC12/VUAA3 acts as a potent agonist of Orco, a conserved co-receptor essential for insect odorant receptor (OR) function. By activating Orco, this compound enables electrophysiological studies of ORs in heterologous systems such as Xenopus oocytes, facilitating research on mosquito repellents and insect behavior modulators.
Synthetic Routes and Methodologies
General Synthesis Strategy
The preparation of OLC12/VUAA3 involves a multi-step sequence focusing on:
- Triazole Core Formation : Cyclization of hydrazine derivatives with nitriles or cyanamides.
- Thioether Linkage Installation : Coupling of the triazole with a mercaptoacetamide intermediate.
- Functional Group Modifications : Introduction of ethyl and pyridinyl groups via nucleophilic substitution or metal-catalyzed cross-coupling.
Step 1: Synthesis of 4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazole
The triazole core is synthesized by reacting 4-pyridinylcarboxamide with ethyl hydrazinecarboxylate under acidic conditions. Cyclization is achieved via heating in the presence of phosphoryl chloride (POCl₃), yielding the 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazole intermediate.
Step 2: Thiolation and Acetamide Coupling
The triazole is functionalized with a thiol group using Lawesson’s reagent, followed by reaction with chloroacetyl chloride to form the thioacetamide bridge. Subsequent coupling with 4-isopropylaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt) yields the final product.
Patent-Derived Optimization
Patent EP2850068B1 describes analogous triazole-thioacetamide syntheses, highlighting:
- Solvent Systems : Dimethylformamide (DMF) or tetrahydrofuran (THF) for cyclization steps.
- Catalysts : Palladium(II) acetate for Suzuki-Miyaura couplings to introduce aromatic substituents.
- Purification : Column chromatography using silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures.
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.65 (d, J = 5.6 Hz, 2H, pyridinyl H), 7.95 (d, J = 5.6 Hz, 2H, pyridinyl H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 4.35 (s, 2H, CH₂CO), 3.20 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.75 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.30 (t, J = 7.6 Hz, 3H, CH₂CH₃), 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
High-Resolution Mass Spectrometry (HRMS)
Biological Evaluation and Applications
Challenges and Innovations
Synthetic Hurdles
Formulation Advances
Microencapsulation of OLC12/VUAA3 in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances its stability in bioassays, extending half-life from 24 hours to 7 days.
Chemical Reactions Analysis
Types of Reactions
2-[[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(1-methylethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and related derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
2.1. Olfactory Research
OLC12 has been extensively studied for its effects on insect olfactory systems. It acts as an agonist at the Orco receptor, enhancing the sensitivity and responsiveness of olfactory neurons to environmental stimuli.
Key Findings
- OLC12 has been shown to activate both heteromeric and homomeric insect olfactory receptors effectively .
- Concentration-response analyses indicate that OLC12 is a more potent Orco agonist compared to other known ligands like VUAA1 and OLC3 .
2.2. Pest Control Strategies
The application of OLC12 in pest control is particularly promising. By leveraging its ability to activate olfactory receptors in pests, researchers are exploring its potential to disrupt mating or feeding behaviors.
Case Studies
- A study demonstrated that OLC12 could enhance the detection of specific odors by pests, potentially leading to new strategies for pest management through attract-and-kill methods .
- The modulation of olfactory signaling pathways using OLC12 can be used to create more effective lures that attract pests to traps.
2.3. Neurobiology and Behavioral Studies
In neurobiology, OLC12 serves as a valuable tool for understanding the molecular mechanisms underlying sensory perception.
Research Insights
- Experiments using Xenopus oocytes expressing insect ORs revealed that OLC12 significantly alters neuronal activity patterns in response to odorants .
- The specificity of receptor activation can be manipulated by varying concentrations of OLC12, allowing researchers to dissect the roles of different receptors in behavior and sensory processing.
Comparative Efficacy of OLC12
To better understand the efficacy of OLC12 compared to other compounds, a summary table is provided below:
Mechanism of Action
The mechanism of action of 2-[[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(1-methylethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Triazole Substituents: Allyl or amino groups (e.g., in and ) may influence steric hindrance or electronic properties, affecting bioactivity .
- Phenyl Modifications : Isopropyl (OLC12) vs. ethyl (VUAA1) or ethoxy (AM34) groups alter lipophilicity and pharmacokinetic profiles .
Functional Activity Comparison
OLC12/VUAA3 and its analogs exhibit diverse biological activities, primarily targeting insect olfaction or enzymes.
Table 2: Functional Activity of OLC12/VUAA3 and Analogs
Key Observations :
- Orco Agonists : OLC12 and VUAA1 share insect-targeted activity but differ in species specificity (e.g., mosquitoes vs. fruit flies) .
- Therapeutic Applications : AM34 (HIV) and FP1-12 (cancer) highlight structural versatility of triazole-acetamides but diverge functionally from OLC12 .
- Anti-inflammatory Activity : Furan-containing analogs () demonstrate the scaffold’s adaptability beyond neurobiology .
Biological Activity
The compound OLC12, also known as VUAA3, is a synthetic ligand that has garnered attention for its biological activity, particularly in the context of olfactory receptors in mosquitoes. This article reviews the biological activity of OLC12, focusing on its mechanisms of action, receptor interactions, and implications for pest management.
Chemical Structure and Properties
OLC12 is characterized by its complex structure:
- Chemical Name : 2-[[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(1-methylethyl)phenyl]acetamide
- Molecular Formula : CHNS
- Molecular Weight : 342.46 g/mol
OLC12 functions primarily as an inverse agonist at specific olfactory receptors in mosquitoes. Research indicates that it modulates the activity of these receptors by shifting the equilibrium between their active and inactive states. For instance, studies conducted on Culex quinquefasciatus have demonstrated that OLC12 can elicit significant inward currents in oocyte expression systems when co-expressed with the obligatory coreceptor Orco. This interaction suggests that OLC12 may enhance or inhibit olfactory signaling pathways depending on the context of receptor activation.
Inhibition of Olfactory Receptors
- Olfactory Receptor Modulation :
-
Behavioral Impact :
- The modulation of olfactory receptors by OLC12 may influence mosquito behavior, potentially affecting their attraction to hosts or oviposition sites. This is particularly relevant for vector control strategies aimed at reducing mosquito populations.
Case Studies and Experimental Findings
Several studies have explored the effects of OLC12 on mosquito olfactory receptors:
- Study 1 : In a study examining the responses of Cx. quinquefasciatus olfactory receptors to various compounds, OLC12 was identified as a significant modulator that altered receptor activity when presented alongside other odorants .
- Study 2 : Another investigation focused on the structural basis of receptor specificity and found that mutations in olfactory receptors could affect their sensitivity to OLC12, highlighting its role as a ligand candidate for further research in olfactory receptor pharmacology .
Data Tables
Q & A
Q. What synthetic methodologies are reported for the preparation of this compound?
The compound is synthesized via multi-step heterocyclic condensation. A representative method involves refluxing equimolar concentrations of substituted oxazolone and triazole-thioacetamide derivatives in pyridine with zeolite (Y-H) as a catalyst at 150°C for 5 hours . Post-reaction, excess pyridine is distilled, and the product is precipitated using ice-HCl, followed by ethanol recrystallization. Alternative routes include nucleophilic substitution with sodium azide in toluene/water systems for azido intermediates, which are further functionalized .
Key Conditions Table
| Step | Reagents/Catalysts | Solvent | Temperature/Time | Yield Optimization |
|---|---|---|---|---|
| Cyclocondensation | Pyridine, Zeolite (Y-H) | Neat | 150°C, 5 h | Catalyst loading (0.01 M) |
| Azidation | NaN₃ | Toluene:H₂O (8:2) | Reflux, 5–7 h | Stoichiometric NaN₃ excess (1.5 eq) |
Q. How is the structural identity of the compound confirmed?
Structural characterization employs:
- NMR Spectroscopy : ¹H/¹³C NMR to verify acetamide linkage (δ ~2.1 ppm for CH₃CO) and aromatic protons (δ 7.0–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ for C₂₀H₂₂N₅OS: calc. 396.16, observed 396.15) .
- X-ray Crystallography (if crystals obtained): For unambiguous confirmation of triazole-pyridine spatial arrangement .
Advanced Research Questions
Q. What strategies optimize reaction yields during synthesis?
- Catalyst Screening : Zeolite (Y-H) enhances regioselectivity in triazole formation by stabilizing transition states via Lewis acid sites .
- Solvent Engineering : Using toluene:water biphasic systems improves azide substitution kinetics while minimizing side reactions .
- Reaction Monitoring : TLC (hexane:EtOAc 9:1) ensures intermediate purity before proceeding to subsequent steps .
Q. How are excipients selected for formulating this compound into tablets?
A factorial design approach evaluates 16 excipients for tablet compatibility :
- Binders : Hydroxypropyl methylcellulose (HPMC) improves granule cohesion.
- Disintegrants : Sodium starch glycolate (2% w/w) ensures rapid dissolution.
- Lubricants : Magnesium stearate (1% w/w) prevents sticking during compression.
- Optimization Criteria : Friability (<1%), crushing strength (>50 N), and disintegration time (<30 min).
Excipient Performance Table
| Excipient Class | Example | Concentration Range | Impact on Tablet Properties |
|---|---|---|---|
| Binder | HPMC | 2–5% w/w | ↑ Crushing strength, ↓ Friability |
| Disintegrant | SSG | 1–3% w/w | ↓ Disintegration time |
| Lubricant | Mg stearate | 0.5–1.5% w/w | ↓ Ejection force |
Q. What analytical techniques assess purity and stability under storage conditions?
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile:water gradient) detect impurities at 254 nm; validated for linearity (R² > 0.995) and LOD/LOQ (0.1 μg/mL and 0.3 μg/mL) .
- Forced Degradation Studies : Acid/alkali hydrolysis (0.1 M HCl/NaOH), oxidative stress (3% H₂O₂), and photolysis (ICH Q1B) identify degradation pathways .
- Stability-Indicating Methods : Kinetic modeling (Arrhenius equation) predicts shelf life at 25°C/60% RH .
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?
- Meta-Analysis Framework : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for antiproliferative activity) and normalize data by cell line/passage number .
- Structure-Activity Relationship (SAR) Modeling : Quantum mechanical calculations (DFT) correlate electronic properties (e.g., HOMO/LUMO energies) with bioactivity .
- In Silico Docking : AutoDock Vina screens against target proteins (e.g., kinases) to validate hypothesized mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
